(E)-N-(2-furylmethyl)-3-(3-quinolinyl)-2-propenamide
Description
Properties
IUPAC Name |
(E)-N-(furan-2-ylmethyl)-3-quinolin-3-ylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c20-17(19-12-15-5-3-9-21-15)8-7-13-10-14-4-1-2-6-16(14)18-11-13/h1-11H,12H2,(H,19,20)/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCACGGNHRQOPR-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C=CC(=O)NCC3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C=N2)/C=C/C(=O)NCC3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (E)-N-(2-furylmethyl)-3-(3-quinolinyl)-2-propenamide in high purity?
- Methodological Answer : Synthesis requires multi-step reactions, starting with coupling the quinoline moiety to the propenamide backbone. Critical steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity of intermediates.
- Temperature control : Maintain 60–80°C during amide bond formation to avoid side reactions.
- Protection/deprotection strategies : Use tert-butoxycarbonyl (Boc) groups to preserve the furylmethyl amine during conjugation .
- Characterization : Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity (>95%) using HPLC .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry (e.g., distinguishing E/Z isomers via coupling constants). For example, the trans-configuration (E) of the propenamide group shows a coupling constant J = 15–16 Hz in ¹H NMR .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ peak at m/z 321.1342).
- Thin-Layer Chromatography (TLC) : Monitor reaction progress using UV-active spots and solvent systems like chloroform:methanol (9:1) .
Q. How can researchers design initial biological screening assays for this compound?
- Methodological Answer :
- Target selection : Prioritize kinases or receptors (e.g., EGFR, TLR4) due to the quinoline moiety’s known affinity .
- In vitro assays :
- Enzyme inhibition : Use fluorescence-based assays (e.g., ATPase activity measurement).
- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination via MTT assays .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield without compromising stereochemical integrity?
- Methodological Answer :
- Catalyst screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) for Heck coupling to enhance E-isomer selectivity .
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining yields >80% .
- DoE (Design of Experiments) : Use factorial designs to evaluate interactions between temperature, solvent, and catalyst loading .
Q. What strategies are recommended to resolve contradictions between computational predictions and experimental binding affinities?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Refine docking models by incorporating solvent effects and flexible binding pockets. For example, discrepancies in quinoline-binding pocket interactions may arise from protonation state variations .
- Isothermal Titration Calorimetry (ITC) : Validate binding thermodynamics (ΔG, ΔH) to reconcile computational ΔG predictions .
- Mutagenesis studies : Identify critical residues in target proteins (e.g., kinase active sites) to clarify steric/electronic mismatches .
Q. How to design experiments to elucidate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Transcriptomics/proteomics : Perform RNA-seq or SILAC-based proteomics on treated cells to identify downstream pathways (e.g., apoptosis markers like caspase-3) .
- CRISPR-Cas9 knockouts : Validate target specificity by comparing effects in wild-type vs. gene-edited cell lines .
- In vivo pharmacokinetics : Assess bioavailability and metabolite formation using LC-MS/MS in rodent models, focusing on furylmethyl group stability .
Data Analysis and Interpretation
Q. How should researchers address inconsistencies in cytotoxicity data across different cell lines?
- Methodological Answer :
- Dose-response normalization : Use Hill slope analysis to differentiate between target-specific effects and off-target toxicity.
- Membrane permeability assays : Measure cellular uptake via LC-MS to correlate intracellular concentration with efficacy .
- Resistance profiling : Test in drug-resistant lines (e.g., P-glycoprotein overexpressors) to evaluate efflux pump involvement .
Q. What advanced techniques can confirm the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced degradation studies : Expose to simulated gastric fluid (pH 2) and liver microsomes to identify degradation products .
- Circular Dichroism (CD) : Monitor conformational changes in serum-containing media over 24h .
- X-ray crystallography : Co-crystallize with serum albumin to assess binding and stabilization effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
